molecular formula C18H21N7O B14935757 N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

Katalognummer: B14935757
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: YBCPSYBVCGDXTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a triazole ring, a pyrazole ring, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with diketones or β-keto esters.

    Coupling of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Wirkmechanismus

The mechanism of action of N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE
  • **N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of N-[5-(2-CYCLOPENTYLETHYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C18H21N7O

Molekulargewicht

351.4 g/mol

IUPAC-Name

N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H21N7O/c26-17(15-11-14(22-23-15)13-7-9-19-10-8-13)21-18-20-16(24-25-18)6-5-12-3-1-2-4-12/h7-12H,1-6H2,(H,22,23)(H2,20,21,24,25,26)

InChI-Schlüssel

YBCPSYBVCGDXTE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)CCC2=NC(=NN2)NC(=O)C3=CC(=NN3)C4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.